Methyl 4,5-dimethoxy-2-nitrobenzoate

Overview

Description

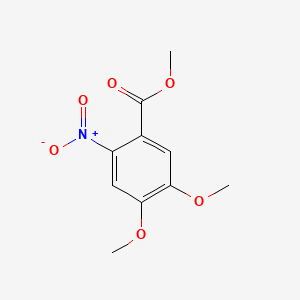

Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5) is a nitro-substituted aromatic ester with the molecular formula C₁₀H₁₁NO₆ and a molecular weight of 241.197 g/mol . It is characterized by a benzoate backbone featuring methoxy groups at positions 4 and 5 and a nitro group at position 2 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate and is critical in synthesizing bioactive molecules such as AZD8931, a kinase inhibitor .

Scientific Research Applications

Chemical Reactions

Methyl 4,5-dimethoxy-2-nitrobenzoate can undergo several chemical reactions, which enable its use in synthesizing various derivatives:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

- Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and methanol.

The biological activity of Ethyl 4,5-dimethoxy-2-nitrobenzoate is attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ester functionality allows for hydrolysis, releasing active metabolites that can influence different biochemical pathways.

- Antimicrobial Properties: Studies indicate that Ethyl 4,5-dimethoxy-2-nitrobenzoate exhibits potential antimicrobial activity against various bacterial strains, suggesting its utility as a biochemical probe in microbiological research.

- Anti-inflammatory Effects: Research has highlighted the anti-inflammatory properties of Ethyl 4,5-dimethoxy-2-nitrobenzoate, investigating its ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

- Antioxidant Activity: In vitro studies have shown that derivatives of Ethyl 4,5-dimethoxy-2-nitrobenzoate possess significant antioxidant capabilities, demonstrating the ability to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases. Several 4,5-dimethoxy-2-nitrobenzohydrazide derivatives also demonstrate potent radical scavenging abilities .

Case Studies

-

Antitumor Activity: Ethyl 4,5-dimethoxy-2-nitrobenzoate has been used as a precursor in a one-pot reaction that yielded high-purity antitumor quinazoline derivatives. Modifications of the nitro group enhanced the anticancer properties of the resulting compounds.

Compound Yield (%) Antitumor Activity Quinazoline Derivative A 87% High Quinazoline Derivative B 89% Moderate - Neuroprotective Effects: Derivatives of Ethyl 4,5-dimethoxy-2-nitrobenzoate have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Several derivatives exhibited potent inhibition rates, suggesting a potential role in treating conditions like Alzheimer’s disease.

Synthesis of Gefitinib

Mechanism of Action

The compound exerts its effects through nitro group reduction and subsequent biological interactions . The nitro group can be reduced to an amino group, which can interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Physical Properties :

- Melting Point: 141–144°C

- Boiling Point: 381.4±37.0°C (predicted)

- Density: 1.288±0.06 g/cm³

- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires specific handling to avoid freeze-thaw cycles .

Comparison with Structural Analogs

Structural analogs of methyl 4,5-dimethoxy-2-nitrobenzoate differ in substituents, functional groups, and ester moieties, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Functional Group Modifications

Nitro vs. Amide (CAS 4959-60-8) :

- The replacement of the nitro group with an amide (4,5-dimethoxy-2-nitrobenzamide ) reduces electrophilicity, making it less reactive in nucleophilic substitution but more stable under basic conditions. This modification is advantageous in synthesizing stable intermediates for drug discovery .

Nitro vs. Methyl (CAS 50525-09-2) :

- Substituting the nitro group with a methyl group (methyl 4,5-dimethoxy-2-methylbenzoate ) eliminates redox activity, simplifying storage but reducing utility in reactions requiring electron-deficient aromatic systems (e.g., Suzuki couplings) .

Ester vs. Carboxylic Acid (CAS 4998-07-6) :

- The free carboxylic acid (4,5-dimethoxy-2-nitrobenzoic acid ) offers solubility in aqueous bases, enabling salt formation for improved bioavailability. However, it lacks the ester’s volatility, limiting use in gas-phase reactions .

Ester Moieties

- Methyl Ester (CAS 26791-93-5) :

- Benzyl Ester (N/A): The benzyl group enhances lipophilicity, facilitating reactions in non-polar solvents. It is cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .

Biological Activity

Methyl 4,5-dimethoxy-2-nitrobenzoate (MDNB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an antioxidant. This article explores the biological activity of MDNB, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₁₀H₁₁N₁O₆

- Molecular Weight : 241.20 g/mol

- CAS Number : 26791-93-5

MDNB exhibits several biological activities, primarily through its ability to interact with various biochemical pathways:

- Antioxidant Activity : MDNB has been shown to scavenge free radicals effectively. In vitro studies indicate that it possesses antioxidant properties comparable to known antioxidants such as ascorbic acid and resveratrol. This activity is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative disorders.

- Cholinesterase Inhibition : MDNB and its derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease (AD) .

Antioxidant Studies

A study evaluated the radical scavenging abilities of several derivatives of MDNB using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results indicated that certain derivatives exhibited potent antioxidant properties, with scavenging capabilities exceeding 30%, thus demonstrating their potential utility in neuroprotective applications .

| Compound | ORAC Value (%) | Comparison |

|---|---|---|

| MDNB Derivative 4a | 32% | Comparable to Ascorbic Acid |

| MDNB Derivative 4d | 35% | Comparable to Resveratrol |

| MDNB Derivative 4g | 31% | Comparable to Trolox |

Cholinesterase Inhibition

In a separate investigation focusing on AChE inhibition, derivatives of MDNB were synthesized and screened for their inhibitory effects. The study found that specific derivatives significantly inhibited AChE activity at concentrations as low as 2 μM, suggesting their potential as therapeutic agents for cognitive enhancement in AD patients .

Case Studies

- Neuroprotective Effects : In a recent study published in Nature, virtual screening identified compounds similar to MDNB that effectively inhibited AChE, demonstrating promising drug-like profiles through molecular docking simulations and ADMET analysis . These findings highlight the potential for MDNB derivatives in developing new treatments for AD.

- Synthesis and Evaluation : Another research effort focused on synthesizing novel derivatives from MDNB for enhanced biological activity. The study reported successful synthesis methods leading to high yields of biologically active compounds, which were then evaluated for their pharmacological properties .

Q & A

Q. What are the standard synthetic routes for Methyl 4,5-dimethoxy-2-nitrobenzoate, and how can reaction conditions be optimized for higher yield?

Basic Research Question

this compound is typically synthesized via multi-step reactions involving nitrobenzene derivatives and esterification processes. A common approach includes nitration of dimethoxybenzoic acid derivatives followed by esterification with methanol under acidic conditions. Key steps involve refluxing in solvents like dichloromethane or toluene and purification via column chromatography . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during nitration to avoid over-oxidation.

- Catalyst selection : Using sulfuric acid as a catalyst for esterification, with yields improving at 90–95% purity after recrystallization .

- Spectroscopic validation : NMR and mass spectrometry (MS) to confirm structural integrity and monitor by-products .

Q. How should researchers characterize the purity of this compound, and what are common impurities encountered during synthesis?

Basic Research Question

Purity assessment requires a combination of analytical techniques:

- HPLC : To quantify purity (>97% for most commercial batches) and detect nitro-group degradation products (e.g., demethoxy analogs) .

- Melting point analysis : Reported melting points range from 141–144°C; deviations may indicate solvent residues or isomer formation .

- NMR spectroscopy : Peaks at δ 3.9–4.1 ppm (methoxy groups) and δ 8.1–8.3 ppm (aromatic protons) confirm structural consistency. Impurities like methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (similarity score: 0.92) may arise from incomplete esterification .

Q. What strategies are effective in mitigating side reactions when using this compound as an intermediate in multi-step drug syntheses?

Advanced Research Question

In complex syntheses (e.g., AZD8931), side reactions often involve nitro-group reduction or methoxy cleavage. Mitigation strategies include:

- Protecting groups : Temporarily shielding the nitro group with acetyl or benzyl groups during subsequent reactions .

- Low-temperature conditions : Performing reactions at –20°C to prevent unintended reduction .

- By-product tracking : LC-MS to monitor intermediates like 4,5-dimethoxy-2-nitrobenzaldehyde (similarity score: 1.00) and adjust stoichiometry .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, boiling point) of this compound across different studies?

Advanced Research Question

Discrepancies in physical data (e.g., boiling point: 381.4±37.0°C) may arise from polymorphic forms or purity variations. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) : To identify polymorphs and validate melting points .

- Standardized purification : Recrystallization from ethanol/water (1:1) to achieve consistent purity (>98%) .

- Comparative spectroscopy : Cross-referencing IR and ¹³C NMR data with established databases to confirm batch consistency .

Q. What methodological considerations are critical when modifying the functional groups of this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

Functional group modifications (e.g., replacing methoxy with ethoxy or altering nitro positioning) require:

- Reactivity mapping : Nitro groups are electron-withdrawing; substitutions at the 2-position influence electrophilic aromatic substitution rates .

- Stability testing : Assess hydrolytic stability under physiological pH (e.g., 7.4) to predict in vivo behavior .

- Computational modeling : DFT calculations to predict electronic effects and guide synthetic routes .

Q. How can researchers address challenges in scaling up the synthesis of this compound without compromising yield or purity?

Advanced Research Question

Scale-up challenges include heat dissipation and purification efficiency. Solutions involve:

- Flow chemistry : Continuous nitration/esterification reactors to improve temperature control and reduce side products .

- Crystallization optimization : Seeding with pure crystals to enhance yield during recrystallization (up to 85% recovery at 100g scale) .

- Process analytical technology (PAT) : Real-time HPLC monitoring to adjust reaction parameters dynamically .

Preparation Methods

Starting Materials and General Synthetic Strategy

The primary precursor for methyl 4,5-dimethoxy-2-nitrobenzoate synthesis is 4,5-dimethoxybenzoic acid (also known as veratric acid). The synthetic route typically involves:

- Nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group at the 2-position.

- Esterification of the resulting 4,5-dimethoxy-2-nitrobenzoic acid with methanol to form the methyl ester.

This two-step approach is favored for regioselectivity and yield optimization.

Detailed Preparation Methods

Nitration of 4,5-Dimethoxybenzoic Acid

- Reagents: Concentrated nitric acid (HNO₃), often diluted or used in aqueous solution.

- Conditions: Reaction is performed typically at 0–60 °C, often starting in an ice bath to control exothermicity, then warmed to 60 °C for several hours (e.g., 6 hours).

- Solvent: Water or mixed aqueous media.

- Mechanism: Electrophilic aromatic substitution targets the 2-position ortho to the carboxyl group, facilitated by the electron-donating methoxy groups at positions 4 and 5.

- Yield: Approximately 77% isolated yield reported.

- Purification: The crude nitrated acid is filtered, washed with water, and purified by silica gel chromatography or recrystallization.

- Decarboxylation may occur, producing 3,4-dimethoxybenzene as a byproduct (up to 20%).

- Treatment with a suitable base (e.g., potassium hydroxide) can remove decarboxylated impurities by filtration.

Esterification to Methyl Ester

- Reagents: Methanol with catalytic sulfuric acid or other acid catalysts.

- Conditions: Reflux temperature for several hours to ensure complete esterification.

- Work-up: After reaction completion, the mixture is neutralized, and the product is extracted with organic solvents such as ethyl acetate.

- Purification: The organic layer is dried, solvent removed under reduced pressure, and the residue recrystallized or chromatographed to yield pure this compound.

Representative Reaction Scheme

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nitration | 4,5-Dimethoxybenzoic acid + HNO₃ (20%), 0–60 °C, 6 h | 4,5-Dimethoxy-2-nitrobenzoic acid | ~77 | Control temperature to minimize decarboxylation |

| 2. Esterification | 4,5-Dimethoxy-2-nitrobenzoic acid + MeOH + H₂SO₄ (cat.), reflux 4–6 h | This compound | High | Acid catalysis essential for ester formation |

Additional Preparation Insights from Patents and Literature

- The nitration reaction can be followed by demethylation under basic conditions to yield nitro acids with different substitution patterns if desired.

- The reaction mixture after nitration may be treated with bases such as potassium hydroxide to remove decarboxylated byproducts and facilitate demethylation.

- Solvents used for purification include toluene, isopropyl ether, n-hexane, or mixtures thereof.

- Reaction times vary from minutes to several hours depending on temperature and reagent concentrations.

- Industrial processes may employ continuous flow reactors to optimize yield and purity.

Research Findings and Optimization

- Temperature control during nitration is critical to maximize regioselectivity and minimize side reactions.

- Base treatment post-nitration improves purity by removing decarboxylated impurities.

- Purification by recrystallization or chromatography ensures high purity for subsequent synthetic applications.

- Studies indicate that nitration in aqueous nitric acid at 60 °C for 6 hours provides a good balance of yield and selectivity.

- Esterification under reflux in methanol with acid catalysis is a well-established method to obtain the methyl ester in high yield.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting material | 4,5-Dimethoxybenzoic acid | Commercially available or synthesized |

| Nitration reagent | Nitric acid (20% aqueous) | Controlled addition, ice bath cooling |

| Nitration temperature | 0–60 °C | Start cold, then warm to 60 °C |

| Nitration time | 6 hours | Sufficient for complete nitration |

| Side products | 3,4-Dimethoxybenzene (decarboxylation) | Removed by base treatment |

| Base for purification | Potassium hydroxide or similar | Removes decarboxylated impurities |

| Esterification reagent | Methanol + catalytic sulfuric acid | Reflux conditions |

| Esterification time | 4–6 hours | Ensures complete ester formation |

| Purification methods | Filtration, recrystallization, chromatography | Essential for high purity |

| Typical yield | ~77% nitration; high esterification yield | Overall good synthetic efficiency |

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYKLKHBZGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067253 | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-93-5 | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.